molecular formula C18H19ClN2O5S2 B11343900 Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 4-chloro-3-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11343900
M. Wt: 442.9 g/mol
InChI Key: FDRZHYKNIJYTBO-UHFFFAOYSA-N
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Description

METHYL 4-CHLORO-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-CHLORO-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Amide: The piperidine ring is first functionalized with a thiophene-2-sulfonyl group. This can be achieved through a sulfonylation reaction using thiophene-2-sulfonyl chloride and piperidine under basic conditions.

    Amidation: The resulting sulfonyl piperidine is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding amide.

    Reduction: The nitro group is reduced to an amine, which is subsequently acylated with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-CHLORO-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

METHYL 4-CHLORO-3-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-AMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of METHYL 4-CHLORO-3-[1-(TH

Properties

Molecular Formula

C18H19ClN2O5S2

Molecular Weight

442.9 g/mol

IUPAC Name

methyl 4-chloro-3-[(1-thiophen-2-ylsulfonylpiperidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H19ClN2O5S2/c1-26-18(23)12-6-7-14(19)15(10-12)20-17(22)13-4-2-8-21(11-13)28(24,25)16-5-3-9-27-16/h3,5-7,9-10,13H,2,4,8,11H2,1H3,(H,20,22)

InChI Key

FDRZHYKNIJYTBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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